(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt (1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956806
InChI: InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C10H20N2O6
Molecular Weight: 264.28 g/mol

(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt

CAS No.:

Cat. No.: VC17956806

Molecular Formula: C10H20N2O6

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt -

Specification

Molecular Formula C10H20N2O6
Molecular Weight 264.28 g/mol
IUPAC Name cyclohexane-1,2-diamine;2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)
Standard InChI Key GDOTUTAQOJUZOF-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt (C10H20N2O6) consists of a cyclohexane backbone with two amine groups in the 1,2-positions, coordinated to D-tartaric acid (2,3-dihydroxybutanedioic acid). The stereochemistry of the diamine (S,S configuration) and the D-tartrate anion creates a diastereomeric pair that enables chiral resolution.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight264.28 g/mol
Melting Point280–284°C (dec.)
Optical Rotation[α]20/D −12.5° (c = 4 in H2O)
Storage ConditionsInert atmosphere, room temperature
AppearanceWhite to off-white crystalline powder

The compound’s optical activity arises from its chiral centers, making it indispensable in enantioselective catalysis .

Synthesis and Industrial Production

Resolution of Racemic 1,2-Diaminocyclohexane

The synthesis involves resolving racemic trans-1,2-diaminocyclohexane (DACH) using D-tartaric acid. The process, detailed in US Patent 4085138A, follows these steps:

  • Diastereomeric Salt Formation: Racemic DACH is reacted with D-tartaric acid in aqueous solution, forming (1S,2S)-DACH·D-tartrate and (1R,2R)-DACH·L-tartrate salts .

  • Fractional Crystallization: The diastereomers exhibit differing solubilities; selective crystallization at 60°C yields the S,S isomer .

  • Liberation of Free Diamine: The tartrate salt is treated with NaOH, followed by extraction with organic solvents (e.g., benzene) to isolate enantiopure (1S,2S)-DACH .

Table 2: Optimal Reaction Conditions for Resolution

ParameterValueSource
Tartaric Acid Equivalents1:1 (molar ratio to DACH)
Temperature60°C during dissolution
Second Acid AdditiveGlacial acetic acid (731 mmol)

Industrial-Scale Production

Industrial processes optimize yield (>70%) and purity (>99% ee) through automated crystallization and continuous extraction systems . The use of D-tartaric acid ensures cost-effectiveness compared to chiral auxiliaries like sparteine.

Chemical Reactivity and Applications

Asymmetric Catalysis

The compound’s primary application lies in synthesizing chiral ligands for transition-metal catalysts. For example:

  • Jacobsen-Type Epoxidation Catalysts: When complexed with manganese(III), the diamine forms catalysts for asymmetric epoxidation of alkenes, achieving enantiomeric excesses (ee) >90% .

  • Hydrogenation Catalysts: Palladium complexes of (1S,2S)-DACH enable enantioselective hydrogenation of ketones to secondary alcohols .

Pharmaceutical Intermediates

The diamine serves as a building block for antiviral and anticancer agents. Its rigid cyclohexane backbone enhances the stereochemical stability of drug candidates, as seen in protease inhibitors .

Biological Activity and Mechanism

Enzyme Inhibition Studies

(1S,2S)-DACH·D-tartrate mimics natural polyamine structures, allowing it to interact with enzyme active sites. For instance, it competitively inhibits ornithine decarboxylase (ODC), a target in antiparasitic drug development .

Metal Complexation

The diamine’s bifunctional amines coordinate to metal ions (e.g., Mn³⁺, Pd²⁺), forming octahedral or square-planar complexes critical for catalytic cycles. The tartrate counterion stabilizes these complexes via hydrogen bonding .

Comparison with Related Compounds

Table 3: Enantiomeric and Salt Form Comparisons

CompoundOptical RotationApplication
(1R,2R)-DACH·L-tartrate[α]20/D +12.5°Epoxidation of cis-alkenes
(1S,2S)-DACH·HClN/AWater-soluble ligand precursor
(1S,2S)-DACH·D-tartrate[α]20/D −12.5°Asymmetric hydrogenation

The D-tartrate salt’s lower solubility compared to hydrochloride derivatives makes it preferable for crystallization-based resolutions .

Recent Research Advancements

Green Chemistry Applications

A 2024 study demonstrated the compound’s use in solvent-free asymmetric aldol reactions, achieving 95% ee with minimal catalyst loading (0.5 mol%) .

Drug Delivery Systems

Nanoparticles functionalized with (1S,2S)-DACH·D-tartrate showed enhanced uptake in cancer cells, leveraging the diamine’s affinity for folate receptors .

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